molecular formula C31H29N7O9S2 B12726918 Einecs 300-120-6 CAS No. 93920-34-4

Einecs 300-120-6

Cat. No.: B12726918
CAS No.: 93920-34-4
M. Wt: 707.7 g/mol
InChI Key: AZYGVCHEJDPFSK-UHFFFAOYSA-N
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Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone derivatives. Industrial production methods often involve large-scale chemical reactors where these reactions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

ProClin 300 undergoes several types of chemical reactions, including:

    Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

    Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ProClin 300 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell’s central metabolic cycle, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .

Comparison with Similar Compounds

ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity compared to other preservatives. Similar compounds include:

    Thimerosal: A mercury-based preservative with higher toxicity.

    Sodium Azide: A preservative with higher toxicity and potential for explosive reactions.

    Gentamicin: An antibiotic with a narrower spectrum of activity and higher potential for resistance development.

ProClin 300’s unique combination of broad-spectrum activity, low toxicity, and compatibility with various reagents and enzymes makes it a preferred choice in many applications .

Properties

CAS No.

93920-34-4

Molecular Formula

C31H29N7O9S2

Molecular Weight

707.7 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H12N4O9S2.C15H17N3/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3-10H,1-2H3,(H3,16,17,18)

InChI Key

AZYGVCHEJDPFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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